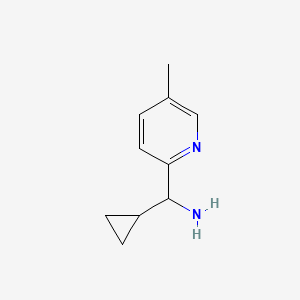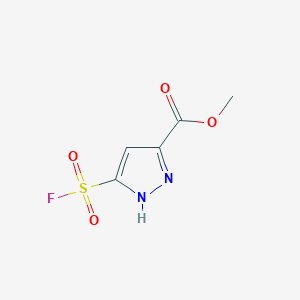
methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and reactivity. This compound contains a pyrazole ring substituted with a fluorosulfonyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the direct fluorosulfonylation of pyrazole derivatives using fluorosulfonylating reagents such as sulfuryl fluoride gas (SO₂F₂) or solid reagents like FDIT and AISF . These reactions are usually carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyl group.
Industrial Production Methods
Industrial production of methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process, making it feasible for large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The pyrazole ring can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation reactions can produce oxidized forms of the compound.
Applications De Recherche Scientifique
Methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Chemical Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Drug Discovery: Its unique structural features make it a potential candidate for drug discovery and development.
Materials Science:
Mécanisme D'action
The mechanism of action of methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to methyl 5-(fluorosulfonyl)-1H-pyrazole-3-carboxylate include other fluorosulfonyl-substituted pyrazoles and related heterocycles . Examples include:
- Methyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(bromosulfonyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(methanesulfonyl)-1H-pyrazole-3-carboxylate
Uniqueness
The uniqueness of this compound lies in the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties compared to other sulfonyl-substituted pyrazoles. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C5H5FN2O4S |
|---|---|
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
methyl 5-fluorosulfonyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H5FN2O4S/c1-12-5(9)3-2-4(8-7-3)13(6,10)11/h2H,1H3,(H,7,8) |
Clé InChI |
QFNWBQJVERBXRZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NNC(=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
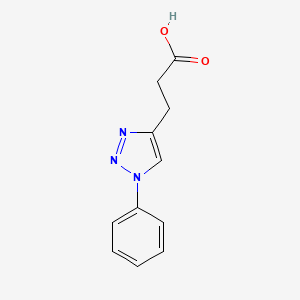
![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)
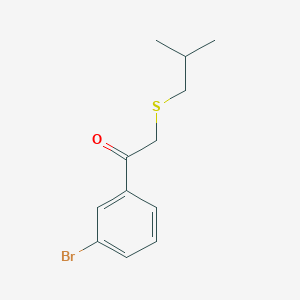
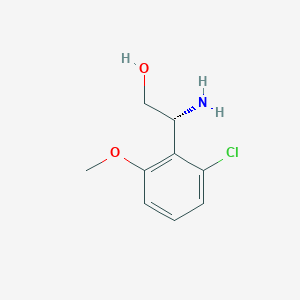


![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)

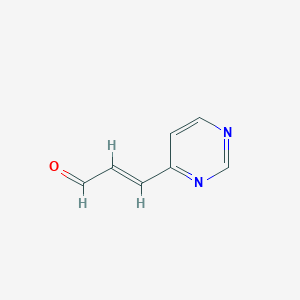
![5,6-dimethyl-2-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13559833.png)

